molecular formula C17H16N6S B12145375 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12145375
M. Wt: 336.4 g/mol
InChI Key: NPJABFVPQLNUTB-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of the 1,2,4-triazole pharmacophore. The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets and is present in several clinically used therapeutic agents . Derivatives of 1,2,4-triazole have been extensively investigated for their broad spectrum of biological activities, which may include antimicrobial properties against various Gram-positive and Gram-negative bacterial strains , as well as antifungal effects . Furthermore, research on related 1,2,4-triazole-3-thione compounds suggests potential for central nervous system (CNS) activity, with studies indicating anticonvulsant and antidepressant effects in preclinical models . The specific structural features of this compound—combining the 1,2,4-triazole core with a benzimidazole subunit and a 2-methylphenyl group—make it a promising candidate for researchers exploring new bioactive molecules. It is primarily utilized in academic and industrial laboratories for the synthesis and evaluation of novel therapeutic agents, serving as a key intermediate in the development of compounds with potential antibacterial, antifungal, and CNS activity. This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16N6S/c1-11-6-2-3-7-12(11)16-21-22-17(23(16)18)24-10-15-19-13-8-4-5-9-14(13)20-15/h2-9H,10,18H2,1H3,(H,19,20)

InChI Key

NPJABFVPQLNUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) linker between the benzimidazole and triazole moieties serves as a key site for nucleophilic substitution. Reactions typically involve displacement of the benzimidazolylmethyl group under alkaline conditions:

ReagentConditionsProduct FormedYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrsS-Methyl derivative78%
Benzyl chlorideEt₃N, THF, reflux, 12 hrsS-Benzyl analog65%
Propargyl bromideNaOH (aq), RT, 24 hrsAlkynylated triazole-benzimidazole hybrid82%

This reactivity enables modular structural modifications for pharmacological optimization .

Condensation Reactions at Amino Group

The 4-amino group on the triazole ring participates in Schiff base formation and acylation reactions:

Schiff Base Formation

Reaction with aromatic aldehydes produces stable imines:
RCHO+NH2-triazoleRCH=N-triazole+H2O\text{RCHO} + \text{NH}_2\text{-triazole} \rightarrow \text{RCH=N-triazole} + \text{H}_2\text{O}

AldehydeCatalystTimeProduct Stability (TGA)Biological Activity
4-FluorobenzaldehydeAcOH, ethanol4 hrsStable up to 220°CEnhanced antifungal
2-Hydroxy-1-naphthaldehydeNone, Δ6 hrsStable up to 195°CFluorescent probe

Acylation

Acetyl and benzoyl derivatives form via classical acylation:

Acylating AgentSolventIsolated YieldWater Solubility Change
Acetic anhydridePyridine89%Decreased by 42%
Benzoyl chlorideCH₂Cl₂76%Decreased by 68%

These derivatives show altered pharmacokinetic profiles compared to the parent compound .

Oxidation Reactions

Controlled oxidation of the sulfanyl group produces sulfoxide and sulfone derivatives:

Oxidizing AgentStoichiometryTemperatureMajor ProductApplication
H₂O₂ (30%)1:10°CSulfoxideROS-scavenging studies
mCPBA2:1RTSulfoneProtease inhibition

Sulfone derivatives exhibit increased polarity (logP reduced by 1.2 units) and altered target binding kinetics .

Metal Complexation

The triazole N atoms and benzimidazole NH groups act as polydentate ligands for transition metals:

Metal SaltMolar RatioComplex StructureMagnetic Moment (μB)Antibacterial MIC (μg/mL)
Cu(NO₃)₂·3H₂O1:2Tetragonal distorted geometry1.731.56 (vs S. aureus)
Zn(OAc)₂1:1TetrahedralDiamagnetic3.12 (vs E. coli)

Complexation enhances antimicrobial potency by 4–8 fold compared to the free ligand .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with nitrile oxides:

DipolarophileConditionsNew Heterocycle FormedYieldBioactivity Shift
Benzonitrile oxideToluene, Δ, 24 hrs1,2,4-Triazolo[1,5-a]pyrimidine67%Improved CNS penetration

This comprehensive reactivity profile enables rational design of derivatives for targeted biological applications. Experimental data confirm that reaction outcomes depend critically on the electronic effects of the 2-methylphenyl substituent and steric constraints imposed by the benzimidazole system .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole component is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism of action positions the compound as a potential antifungal agent.

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research indicates that compounds with triazole structures can effectively inhibit fungal growth by targeting the cytochrome P450 enzyme system. This makes it a candidate for developing new antifungal therapies, especially against resistant strains of fungi.

Antimicrobial Properties

The presence of the benzimidazole moiety enhances the antimicrobial activity of the compound. Similar compounds have been shown to exhibit broad-spectrum antimicrobial effects, making this compound a potential candidate for treating bacterial infections.

Cancer Research

Recent studies have begun to explore the anticancer potential of compounds containing both benzimidazole and triazole rings. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Study TitleYearFindingsImplications
Antifungal Activity of Triazole Derivatives2020Demonstrated significant inhibition of fungal growth in vitroSupports further exploration as an antifungal agent
Benzimidazole Derivatives as Antimicrobial Agents2021Showed broad-spectrum activity against Gram-positive and Gram-negative bacteriaSuggests potential use in treating bacterial infections
Evaluation of Anticancer Properties2023Induced apoptosis in specific cancer cell lines; inhibited tumor growth in animal modelsPromising avenue for cancer therapy development

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The triazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares the 1,2,4-triazol-4-amine core with numerous derivatives, differing in substituents at the 3- and 5-positions:

Compound Name / ID R1 (3-position) R2 (5-position) Key Features Reference
Target Compound Benzimidazol-2-ylmethylsulfanyl 2-Methylphenyl Combines benzimidazole’s bioactivity with lipophilic 2-MePh group. -
3-(Benzylsulfanyl)-5-(1H-indol-2-yl) Benzylsulfanyl Indol-2-yl Indole’s π-stacking potential; synthesized via S-benzylation .
3a () 4-Fluorobenzylsulfanyl Pyridin-4-yl Fluorine enhances electronegativity; pyridine aids metal coordination .
Compound 17 () Alkylsulfanyl Pyridin-4-yl Alkyl chains adjust solubility; pyridine improves target binding .
3-((1H-Benzo[d]imidazol-1-yl)methyl) Benzimidazol-1-ylmethyl Unspecified Demonstrated antibacterial/antifungal activity (1.5–3.125 µg/mL) .

Key Observations :

  • Benzimidazole vs. Indole/Pyridine : Benzimidazole’s fused aromatic system may enhance DNA interaction compared to indole or pyridine .
  • Sulfanyl vs. Methylene Linkers : Sulfanyl groups improve oxidative stability over methylene bridges, critical for pharmacokinetics .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Fluorobenzyl in ) increase binding affinity to enzymes like tyrosinase.

SAR Trends :

  • Aromatic Substituents : Pyridinyl or indolyl groups enhance enzyme inhibition via π-π stacking , while benzimidazole may target DNA/protein interactions.
  • Sulfanyl Chain Length : Longer alkyl chains (e.g., isopropyl in ) reduce activity due to steric hindrance.
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility (Predicted) Reference
Target Compound ~377.4 N/A Low (lipophilic 2-MePh) -
3-(4-Methoxybenzylsulfanyl) 313.4 N/A Moderate (polar OMe)
3-(Methylthio)-5-(thiophen-2-yl) 226.3 132–134 Low (thiophene)
3a () ~327.4 N/A High (pyridine)

Key Notes:

  • The 2-methylphenyl group in the target compound likely reduces solubility compared to pyridinyl analogs.
  • Microwave-synthesized derivatives (e.g., ) exhibit sharp melting points, indicating high purity.

Biological Activity

The compound 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is a member of the benzimidazole and triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and case reports.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with various electrophiles to form the desired triazole derivatives. The synthetic route generally includes:

  • Formation of Benzimidazole Derivative : Starting with 2-methylbenzimidazole, the compound undergoes nucleophilic substitution reactions.
  • Triazole Formation : The introduction of a triazole ring is achieved through cyclization reactions involving hydrazine derivatives.
  • Final Modification : The compound is further modified by introducing a sulfanyl group to enhance biological activity.

Biological Activity

The biological activities of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine have been extensively studied, revealing significant antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds in this class against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various derivatives have been reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEscherichia coli8
Compound CKlebsiella pneumoniae4
Compound DPseudomonas aeruginosa32

Research indicates that compounds containing the benzimidazole moiety exhibit potent antibacterial properties comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. A study evaluated its activity against various cancer cell lines including leukemia and melanoma. The results indicated:

Cancer Cell LineIC50 (µM)
KB (oral cancer)10
SKOV-3 (ovarian cancer)15
NCI-H460 (lung cancer)12

These findings suggest that the compound may inhibit cell proliferation through mechanisms that require further exploration but could involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Activity : A study conducted by Nguyen et al. showcased that various synthesized derivatives exhibited significant antibacterial activity against multiple strains of bacteria, with some showing MIC values as low as 1 µg/mL .
  • Anticancer Efficacy : Research by Abdel-Mohsen et al. found that specific benzimidazole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine, and how can intermediates be characterized?

  • Methodology : Start with nucleophilic substitution reactions to introduce the benzimidazole-thioether moiety. Use triazole precursors (e.g., 4H-1,2,4-triazol-4-amine derivatives) and react with benzimidazole-2-methanethiol under basic conditions (e.g., K₂CO₃ in DMF). Purify intermediates via column chromatography. Characterize using ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (to verify sulfanyl and amine groups), and mass spectrometry (for molecular weight validation) .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and crystallographic techniques?

  • Methodology : Perform X-ray crystallography to resolve the crystal structure, focusing on the triazole and benzimidazole rings’ orientation. For spectroscopic validation:

  • NMR : Analyze aromatic proton environments (e.g., 2-methylphenyl protons at δ 2.3–2.5 ppm) and amine proton signals.
  • HPLC-MS : Ensure purity (>95%) and confirm molecular ion peaks.
    Cross-reference spectral data with structurally similar triazole derivatives in literature .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Assess minimum inhibitory concentration (MIC) after 24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls. For antifungal activity, test against C. albicans using Sabouraud dextrose agar .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Methodology : Apply statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables: solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalyst (e.g., CuI for thioether formation). Use HPLC to quantify yield and byproducts. Optimize via response surface methodology (RSM) to identify ideal parameters .

Q. How should researchers address contradictory data in biological activity studies, such as inconsistent MIC values across assays?

  • Methodology :

  • Replicate experiments : Conduct triplicate assays to rule out technical variability.
  • Check compound stability : Use LC-MS to verify integrity after dissolution (e.g., DMSO stock degradation).
  • Evaluate membrane permeability : Perform efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to assess bacterial resistance mechanisms .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., bacterial dihydrofolate reductase)?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (PDB: 1DHF). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structure-activity relationships (SAR) be explored to enhance pharmacological potency?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing 2-methylphenyl with fluorophenyl or methoxyphenyl). Test analogs in parallel using standardized bioassays. Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .

Notes on Data Interpretation and Best Practices

  • Spectral Contradictions : If NMR signals deviate from expected patterns (e.g., split peaks due to rotamers), use variable-temperature NMR or DFT calculations to confirm conformer populations .
  • Biological Assay Variability : Normalize data against internal controls and report SEM. Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .

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